N-Desmethyl Diltiazem-d3 Hydrochloride

LC-MS/MS Stable Isotope Dilution Internal Standard

Select N-Desmethyl Diltiazem-d3 Hydrochloride as your internal standard for regulated bioanalysis. As the trideuterated analog of the major active metabolite, it delivers a definitive +3 Da mass shift that eliminates co-elution ambiguity and corrects for matrix effects, ion suppression, and extraction variability—critical for achieving ±15% accuracy in ANDA bioequivalence and DDI studies. Unlabeled standards fail this requirement. This product ensures reliable quantification of N-desmethyl diltiazem, a potent time-dependent CYP3A4 inactivator, in plasma, hepatocyte, and microsomal matrices. Validate your LC-MS/MS methods with the isotopic fidelity required by FDA and EMA bioanalytical method validation guidelines.

Molecular Formula C21H25ClN2O4S
Molecular Weight 440.0 g/mol
Cat. No. B12413234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Diltiazem-d3 Hydrochloride
Molecular FormulaC21H25ClN2O4S
Molecular Weight440.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i2D3;
InChIKeyGIYQYIVUHPJUHS-RSHVOGJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Diltiazem-d3 Hydrochloride: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Diltiazem Metabolites


N-Desmethyl Diltiazem-d3 Hydrochloride is the trideuterated analog of N-desmethyl diltiazem, the major pharmacologically active metabolite of the calcium channel blocker diltiazem [1]. The compound is a stable isotope-labeled internal standard (SIL-IS) specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2]. Its primary differentiation is its isotopic labeling at the N-methyl position, which provides a +3 Da mass shift (m/z shift) relative to the unlabeled N-desmethyl diltiazem analyte, enabling accurate compensation for matrix effects and ionization variability in complex biological matrices .

Why Non-Deuterated N-Desmethyl Diltiazem and Other Analogs Cannot Substitute for N-Desmethyl Diltiazem-d3 Hydrochloride in Quantitative Bioanalysis


Generic substitution of N-Desmethyl Diltiazem-d3 Hydrochloride with unlabeled N-desmethyl diltiazem or alternative internal standards (e.g., structural analogs or other deuterated diltiazem metabolites) is analytically invalid due to fundamental principles of stable isotope dilution mass spectrometry. Unlabeled N-desmethyl diltiazem cannot be used as an internal standard for its own quantification because it co-elutes and shares identical MRM transitions with the target analyte, rendering it indistinguishable in the mass spectrometer and thus incapable of correcting for matrix effects, extraction recovery variability, or ion suppression/enhancement [1]. Furthermore, while alternative internal standards like Diltiazem-d3 HCl or O-Desacetyl Diltiazem-d3 exist, they do not co-elute with N-desmethyl diltiazem and fail to correct for matrix effects that differentially impact the specific analyte of interest during the LC gradient, a well-documented requirement for robust bioanalytical method validation per regulatory guidelines [2]. The use of a non-co-eluting internal standard can lead to biased quantification and unacceptable accuracy/precision metrics in regulated bioanalysis.

Quantitative Evidence: Differentiating N-Desmethyl Diltiazem-d3 Hydrochloride from Analogs in Bioanalytical Performance and Metabolic Context


Isotopic Purity and Mass Resolution: Precise +3 Da Mass Shift Differentiates from Unlabeled Analyte and Other Deuterated Analogs

N-Desmethyl Diltiazem-d3 Hydrochloride is synthesized with three deuterium atoms specifically at the N-methyl position, providing a consistent +3 Da mass difference (m/z shift) relative to the unlabeled N-desmethyl diltiazem analyte . This exact mass shift is crucial for MS/MS detection, as it allows the internal standard to be distinguished from the analyte in the mass spectrometer while maintaining near-identical physicochemical properties, ensuring co-elution. In contrast, alternative deuterated internal standards such as Diltiazem-d3 HCl or O-Desacetyl Diltiazem-d3 have different molecular structures and do not co-elute with N-desmethyl diltiazem, violating a core requirement for optimal matrix effect correction [1].

LC-MS/MS Stable Isotope Dilution Internal Standard Deuterium Labeling

Validated Bioanalytical Method Performance: Quantification Precision and Accuracy for N-Desmethyl Diltiazem

A high-throughput UPLC-MS/MS method for the simultaneous quantification of diltiazem, N-desmethyldiltiazem, and O-desacetyldiltiazem in human plasma was validated using a deuterated internal standard approach [1]. The method achieved intra- and inter-day precision and accuracy within 10.0% for all analytes. For N-desmethyldiltiazem, the lower limit of quantification (LLOQ) was 0.24 ng/mL using 300 µL of human plasma, and the validated concentration range was 0.24-320.1 ng/mL [1]. The extraction recovery for N-desmethyldiltiazem was 76.0% [1]. This performance demonstrates the necessity of a specific deuterated internal standard like N-Desmethyl Diltiazem-d3 Hydrochloride to achieve regulatory-compliant assay sensitivity and robustness for this specific metabolite.

Bioanalysis Method Validation LC-MS/MS Precision Accuracy

Biological Significance of the Unlabeled Analyte: N-Desmethyl Diltiazem is a Potent CYP3A4 Inhibitor

While the deuterated compound is an analytical tool, its importance derives from the biological activity of its unlabeled counterpart. N-desmethyl diltiazem is not merely an inactive metabolite; it is a more potent time-dependent inactivator of CYP3A4 than the parent drug diltiazem itself [1]. In human liver microsomes, the apparent kinact for CYP3A4 inactivation by N-desmethyl diltiazem was approximately 4-fold higher than that of diltiazem at a microsomal protein concentration of 0.2 mg/mL [1]. Additionally, N-desmethyl diltiazem is a competitive inhibitor of CYP3A4 with a Ki of 2.7 µM, and its further metabolite, N,N-didesmethyl diltiazem, exhibits an even more potent Ki of 0.2 µM [1].

Drug-Drug Interaction CYP3A4 Inhibition Metabolite Pharmacology Time-Dependent Inactivation

Validated Application Scenarios for N-Desmethyl Diltiazem-d3 Hydrochloride in Bioanalytical and Pharmacokinetic Workflows


Internal Standard for Regulated Bioequivalence Studies of Diltiazem Formulations

N-Desmethyl Diltiazem-d3 Hydrochloride is the optimal internal standard for quantifying the N-desmethyl metabolite in human plasma during bioequivalence studies of generic diltiazem formulations. Validated LC-MS/MS methods using deuterated internal standards achieve the required LLOQ of 0.24 ng/mL and meet regulatory precision/accuracy criteria (within ±15%) [1]. This enables reliable demonstration of bioequivalence for the active metabolite, a critical component of abbreviated new drug applications (ANDAs).

Quantification in Clinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Given that N-desmethyl diltiazem is a 4-fold more potent time-dependent inactivator of CYP3A4 than diltiazem, precise measurement of its plasma concentrations is essential for DDI studies [2]. N-Desmethyl Diltiazem-d3 Hydrochloride serves as the internal standard to accurately quantify this active metabolite in plasma samples from patients co-administered diltiazem with other CYP3A substrates (e.g., statins, midazolam), enabling accurate assessment of the metabolite's contribution to the overall DDI potential.

In Vitro Metabolism Studies and CYP Phenotyping Assays

In vitro hepatocyte or microsomal incubations with diltiazem generate N-desmethyl diltiazem, which can be accurately quantified using N-Desmethyl Diltiazem-d3 Hydrochloride as the internal standard [3]. This application supports drug metabolism research aimed at characterizing the kinetics of diltiazem N-demethylation by CYP3A4, evaluating the impact of genetic polymorphisms, and assessing the formation of inhibitory metabolites that lead to time-dependent CYP3A4 inactivation.

Method Development and Validation in Bioanalytical CROs

Contract research organizations (CROs) developing and validating LC-MS/MS methods for diltiazem and its metabolites rely on N-Desmethyl Diltiazem-d3 Hydrochloride to meet FDA and EMA bioanalytical method validation guidelines [1]. Its use ensures that the method can compensate for matrix effects and extraction variability, achieving the required intra- and inter-day precision and accuracy within 10.0% [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Diltiazem-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.